![molecular formula C21H26N8 B6459158 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549056-88-2](/img/structure/B6459158.png)
4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
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Overview
Description
Scientific Research Applications
Antitubercular Activity
The synthesis of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole led to potent antitubercular agents. Notably, compounds 80a, 80b, 81a, 82a, and 83a demonstrated significant activity against Mycobacterium tuberculosis strains .
Antileishmanial Potential
Pyrazole-bearing compounds have garnered attention for their antileishmanial effects. While specific studies on our compound are scarce, its structural features suggest potential in combating leishmaniasis .
Biological Applications
Imidazole derivatives, including our compound, often exhibit diverse biological activities. These include antibacterial, anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. While direct data on our specific compound are limited, its imidazole-based structure suggests similar potential .
Multicomponent Synthesis Strategies
Researchers have employed various synthetic routes to access pyrazole-containing compounds. These strategies include multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions. Understanding these synthetic pathways can aid in designing novel derivatives .
Future Directions
Mechanism of Action
Target of Action
It is suggested that the compound may have a high affinity for αvβ6 integrin , a protein involved in cell adhesion and signaling .
Mode of Action
It is suggested that the compound binds to its target with a high affinity, resulting in a long dissociation half-life . This could potentially lead to prolonged effects on the target and its associated pathways .
Biochemical Pathways
Given the potential target of the compound, it may influence pathways related to cell adhesion and signaling .
Pharmacokinetics
The compound has been found to have very high solubility in saline at pH 7 (>71 mg/mL), suggesting good bioavailability . Its pharmacokinetic properties are commensurate with inhaled dosing by nebulization , indicating that it may be suitable for pulmonary administration.
Result of Action
Given its potential target and mode of action, it may influence cell adhesion and signaling processes .
Action Environment
Factors such as ph and temperature could potentially affect the compound’s solubility and stability, thereby influencing its bioavailability and efficacy .
properties
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8/c1-15-13-16(2)29(26-15)20-8-7-19(24-25-20)27-9-11-28(12-10-27)21-17-5-3-4-6-18(17)22-14-23-21/h7-8,13-14H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWDPIAKLTFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline |
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